molecular formula C14H16ClN3 B1522475 1-(Azepan-1-yl)-4-chlorophthalazine CAS No. 677322-93-9

1-(Azepan-1-yl)-4-chlorophthalazine

Cat. No.: B1522475
CAS No.: 677322-93-9
M. Wt: 261.75 g/mol
InChI Key: NZXAAXGBKABVBB-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-4-chlorophthalazine is a chemical compound with the molecular formula C14H16ClN3. It is a derivative of phthalazine, a heterocyclic aromatic organic compound, and contains an azepane ring attached to the 1-position and a chlorine atom at the 4-position of the phthalazine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azepan-1-yl)-4-chlorophthalazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-azepanamine with 4-chlorophthalazine under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst. The reaction typically proceeds via nucleophilic substitution, where the azepanamine attacks the electrophilic carbon of the phthalazine ring, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the removal of impurities and by-products, resulting in a high-purity final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-4-chlorophthalazine can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the reaction conditions employed.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different chemical and physical properties, making them suitable for diverse applications.

Scientific Research Applications

1-(Azepan-1-yl)-4-chlorophthalazine has found applications in various scientific research fields:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

  • Biology: Research has explored the biological activity of this compound, investigating its potential as a therapeutic agent

  • Medicine: The compound has been studied for its pharmacological properties, including its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

  • Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • 1-(Azepan-1-yl)ethanone

  • 1-(1-Azepanyl)ethanone

  • 1-(Azepan-1-yl)ethan-1-one

  • 1-Acetylazepane

Properties

IUPAC Name

1-(azepan-1-yl)-4-chlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c15-13-11-7-3-4-8-12(11)14(17-16-13)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXAAXGBKABVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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